molecular formula C18H21N3O2S B2449470 N-cyclopentyl-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 893986-60-2

N-cyclopentyl-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide

Cat. No. B2449470
CAS RN: 893986-60-2
M. Wt: 343.45
InChI Key: PWABUCIEMJKQQM-UHFFFAOYSA-N
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Description

“N-cyclopentyl-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide” is a chemical compound with diverse applications in scientific research. It is also known by registry numbers ZINC000004356464 . The molecular formula is C20H25N3O4S.


Synthesis Analysis

The synthesis of similar compounds, such as 2,6-disubstituted-3 (2H)-pyridazinone derivatives, involves the creation of a 4-substituted phenylpiperazinylethyl moiety on lactam nitrogen . The chemical structures of these synthesized compounds were confirmed by 1 H-NMR, mass, and elemental analysis .

Scientific Research Applications

Anti-Tubercular Agents

This compound has been used in the design and synthesis of novel anti-tubercular agents . A series of derivatives were created and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The results indicated that these compounds exhibited significant activity against Mycobacterium tuberculosis .

Cytotoxic Activity

The compound has also been used in the synthesis of novel compounds bearing imidazo[2,1-b]thiazole scaffolds . These compounds were tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 . The results showed that these compounds exhibited significant cytotoxic activity .

Drug Design

The compound has been used as a scaffold in the design of new drugs . Its structure allows for the creation of a variety of derivatives, each with potentially unique pharmacological activities .

Pharmacological Research

The compound’s unique structure and pharmacological properties make it a valuable tool in pharmacological research . It can be used to study the mechanisms of action of various drugs, as well as the biological pathways they affect .

Chemical Biology

In the field of chemical biology, the compound can be used to study the interactions between small molecules and biological systems . This can help researchers understand how these interactions influence biological function and disease progression .

Medicinal Chemistry

The compound is of interest in medicinal chemistry due to its potential therapeutic applications . It can be used as a starting point for the development of new therapeutic agents .

properties

IUPAC Name

N-cyclopentyl-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-23-15-8-4-5-13(11-15)16-9-10-18(21-20-16)24-12-17(22)19-14-6-2-3-7-14/h4-5,8-11,14H,2-3,6-7,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWABUCIEMJKQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide

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